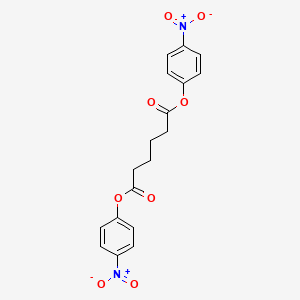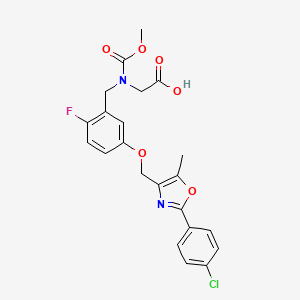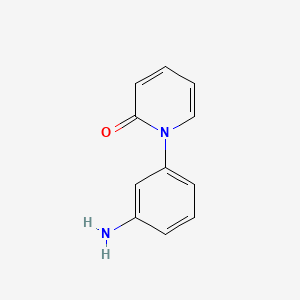
Adipato de bis(4-nitrofenilo)
Descripción general
Descripción
Bis(4-nitrophenyl) adipate: is an organic compound with the molecular formula C18H16N2O8 and a molecular weight of 388.33 g/mol . It is a diester derived from adipic acid and 4-nitrophenol, characterized by the presence of two nitrophenyl groups attached to the adipate moiety. This compound is known for its applications in organic synthesis and material science.
Aplicaciones Científicas De Investigación
Bis(4-nitrophenyl) adipate has diverse applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is employed in the study of material properties and the development of new materials.
Biochemistry: It serves as a biochemical reagent in enzyme assays and other biochemical studies.
Pharmaceutical Research: It is explored as a potential drug candidate and in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
Target of Action
Bis(4-nitrophenyl) adipate is a biochemical compound . .
Mode of Action
It has been studied as a substrate for hydrolysis reactions . In these reactions, it interacts with catalysts such as hydroxamic acid complexes containing benzo-15-crown-5 and their copper (II), zinc (II), cobalt (II), and manganese (II) complexes . The catalytic properties of these complexes and the kinetics and mechanism of Bis(4-nitrophenyl) adipate hydrolysis have been investigated .
Biochemical Pathways
It is known that the compound can undergo hydrolysis, a chemical reaction where a molecule is split into two parts by the addition of a water molecule .
Pharmacokinetics
It is known that the compound is stable enough for a few weeks during ordinary shipping and time spent in customs .
Result of Action
It is known that the compound can undergo hydrolysis, resulting in the cleavage of the molecule .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(4-nitrophenyl) adipate. For example, the rate of its hydrolysis can be affected by the pH of the buffer solution . Additionally, the compound’s stability can be influenced by storage conditions .
Análisis Bioquímico
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Bis(4-nitrophenyl) adipate at different dosages in animal models have not been studied extensively. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(4-nitrophenyl) adipate can be synthesized through the esterification of adipic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of bis(4-nitrophenyl) adipate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-nitrophenyl) adipate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield adipic acid and 4-nitrophenol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Adipic acid and 4-nitrophenol.
Reduction: Bis(4-aminophenyl) adipate.
Substitution: Various substituted phenyl adipates depending on the nucleophile used.
Comparación Con Compuestos Similares
- Bis(4-nitrophenyl) phosphate
- Bis(4-nitrophenyl) carbonate
- Bis(4-nitrophenyl) oxalate
Comparison: Bis(4-nitrophenyl) adipate is unique due to its adipate backbone, which imparts distinct chemical and physical properties compared to other bis(4-nitrophenyl) compounds. For example, bis(4-nitrophenyl) phosphate contains a phosphate group, making it more reactive towards hydrolysis under physiological conditions . Bis(4-nitrophenyl) carbonate and bis(4-nitrophenyl) oxalate have different central moieties, leading to variations in their reactivity and applications .
Propiedades
IUPAC Name |
bis(4-nitrophenyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O8/c21-17(27-15-9-5-13(6-10-15)19(23)24)3-1-2-4-18(22)28-16-11-7-14(8-12-16)20(25)26/h5-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXGDGODCOTEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186264 | |
| Record name | Bis(4-nitrophenyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32564-25-3 | |
| Record name | Bis(4-nitrophenyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032564253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC46726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(4-nitrophenyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(4-NITROPHENYL) ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D784P7TT5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![trimethyl-[4-[2-(trimethylazaniumyl)ethyl]phenyl]azanium;diiodide](/img/structure/B1667251.png)





